molecular formula C7H12N2O3 B8774181 1-Nitrosoazepane-2-carboxylic acid CAS No. 34436-01-6

1-Nitrosoazepane-2-carboxylic acid

Cat. No. B8774181
CAS RN: 34436-01-6
M. Wt: 172.18 g/mol
InChI Key: LORAZKFJUAJFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitrosoazepane-2-carboxylic acid is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Nitrosoazepane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitrosoazepane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34436-01-6

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-nitrosoazepane-2-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c10-7(11)6-4-2-1-3-5-9(6)8-12/h6H,1-5H2,(H,10,11)

InChI Key

LORAZKFJUAJFNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(N(CC1)N=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., a solution of 7.80 g (43.4 mmol) of azepan-2-carboxylic acid and 4.10 g (59.5 mmol) of sodium nitrite in 50 ml of water is acidified to pH 3 using HCl (conc.) and then stirred for 1 h. 50 ml of ethyl acetate are added to the reaction mixture, the organic phase is separated off and the aqueous phase is extracted with 2×50 ml of ethyl acetate. The combined organic phases are dried over MgSO4 and freed from the solvent under reduced pressure. The 1-nitrosoazepan-2-carboxylic acid obtained (6.80 g, 67%) is taken up in 15 ml of acetonitrile without further purification, and 12.4 g (59.2 mmol) of trifluoroacetic anhydride are added dropwise at 0° C. After 2 h of stirring at room temperature, 8.19 g (59.2 mmol) of potassium carbonate are added, and stirring is continued for a further 20 min. 40 ml of ethyl acetate and 20 ml of water are added to the reaction mixture, and the aqueous phase is extracted with 3×40 ml of ethyl acetate. The combined organic phases are dried over MgSO4 and freed from the solvent under reduced pressure. Purification by column chromatography on silica gel (cyclohexane/ethyl acetate) gives 5.50 g (90%) of the desired product; log P(HCOOH): 0.6; 1H-NMR (DMSO-d6): 4.45 (m, 2H), 2.56 (m, 2H), 1.83 (m, 4H), 1.57 (m, 2H)
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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